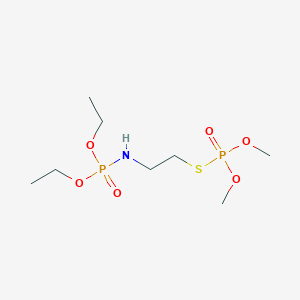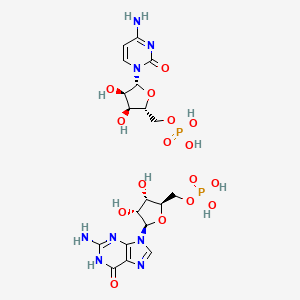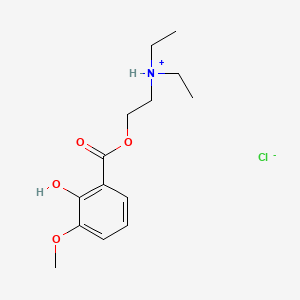
Potassium zinc chromate oxide (K2Zn4(CrO4)4O)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium zinc chromate oxide, with the chemical formula K2Zn4(CrO4)4O, is a complex inorganic compound that contains potassium, zinc, and chromate ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium zinc chromate oxide can be synthesized through various chemical reactions involving potassium chromate and zinc salts. One common method involves the reaction of potassium chromate (K2CrO4) with zinc sulfate (ZnSO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of potassium zinc chromate oxide may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified and processed to obtain the final compound with high purity and desired physical properties .
Análisis De Reacciones Químicas
Types of Reactions: Potassium zinc chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromate ions, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Oxidation Reactions: Potassium zinc chromate oxide can act as an oxidizing agent in reactions with reducing agents such as organic compounds or metals. These reactions typically occur under acidic or neutral conditions.
Reduction Reactions: The compound can be reduced by strong reducing agents, leading to the formation of lower oxidation state chromium compounds.
Substitution Reactions: Potassium zinc chromate oxide can undergo substitution reactions with other metal ions, resulting in the formation of new compounds with different metal cations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(III) compounds .
Aplicaciones Científicas De Investigación
Potassium zinc chromate oxide has a wide range of scientific research applications due to its unique chemical properties :
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s oxidizing properties make it useful in biological studies, particularly in the investigation of oxidative stress and related cellular processes.
Medicine: Research is ongoing to explore the potential medical applications of potassium zinc chromate oxide, including its use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which potassium zinc chromate oxide exerts its effects is primarily related to its strong oxidizing properties. The chromate ions in the compound can interact with various molecular targets, leading to oxidative reactions that can alter the chemical structure and function of other molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparación Con Compuestos Similares
Zinc Chromate (ZnCrO4): A compound with similar chemical properties but without the presence of potassium ions.
Potassium Chromate (K2CrO4): Contains potassium and chromate ions but lacks zinc.
Sodium Chromate (Na2CrO4): Similar to potassium chromate but with sodium instead of potassium.
Uniqueness: Potassium zinc chromate oxide is unique due to the combination of potassium, zinc, and chromate ions in its structureThe presence of zinc also contributes to its potential use in biological and medical research .
Propiedades
Número CAS |
12433-50-0 |
|---|---|
Fórmula molecular |
CrKO5Zn- |
Peso molecular |
236.5 g/mol |
Nombre IUPAC |
potassium;zinc;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.K.5O.Zn/q;+1;;;-2;2*-1;+2 |
Clave InChI |
MBXBFNBQDDVXIE-UHFFFAOYSA-N |
SMILES canónico |
[O-2].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)





![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)

![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)


![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)


